molecular formula C15H13FO2 B8378849 Methyl 3-(3-fluorobenzyl)benzoate

Methyl 3-(3-fluorobenzyl)benzoate

Cat. No.: B8378849
M. Wt: 244.26 g/mol
InChI Key: ITDZGCGRUJJQFP-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluorobenzyl)benzoate is a fluorinated aromatic ester characterized by a benzyl substituent at the meta position of the benzoate ring, with an additional fluorine atom at the meta position of the benzyl group. Its molecular formula is C₁₅H₁₃FO₂, and its molecular weight is 244.26 g/mol. The compound’s structure combines a methyl ester backbone with a 3-fluorobenzyl group, which introduces steric bulk and electronic effects due to the fluorine atom. This structure is relevant in medicinal chemistry and materials science, where fluorinated compounds are valued for their stability and bioactivity.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

methyl 3-[(3-fluorophenyl)methyl]benzoate

InChI

InChI=1S/C15H13FO2/c1-18-15(17)13-6-2-4-11(9-13)8-12-5-3-7-14(16)10-12/h2-7,9-10H,8H2,1H3

InChI Key

ITDZGCGRUJJQFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 3-(3-fluorobenzyl)benzoate with structurally related methyl benzoate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₅H₁₃FO₂ 244.26 3-(3-fluorobenzyl) at benzoate meta
Methyl 3-fluorobenzoate C₈H₇FO₂ 154.14 Fluorine at benzoate meta position
Methyl 4-(trifluoromethyl)benzoate C₉H₇F₃O₂ 204.15 Trifluoromethyl at benzoate para
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate C₁₂H₁₄O₄ 222.24 Cyclopropylmethoxy and hydroxyl groups

Key Observations :

  • Molecular Weight : The target compound has the highest molecular weight due to the 3-fluorobenzyl substituent, which adds seven carbons and a fluorine atom compared to simpler derivatives like Methyl 3-fluorobenzoate.
  • Trifluoromethyl vs. Fluorobenzyl: Methyl 4-(trifluoromethyl)benzoate (C₉H₇F₃O₂) has a strongly electron-withdrawing CF₃ group, which may reduce reactivity in nucleophilic substitutions compared to the electron-neutral fluorobenzyl group in the target compound. Oxygen-Containing Groups: Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (C₁₂H₁₄O₄) demonstrates how oxygen-rich substituents (e.g., hydroxyl, ether) alter polarity and hydrogen-bonding capacity, contrasting with the hydrophobic fluorobenzyl group in the target compound.
Physicochemical and Reactivity Profiles
  • Electronic Effects : The fluorine atom in the benzyl group exerts a moderate electron-withdrawing effect, which could stabilize adjacent carbocations or radicals in synthetic reactions.
  • Thermal Stability : Bulkier substituents (e.g., benzyl vs. trifluoromethyl) may lower melting points due to reduced crystallinity.

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